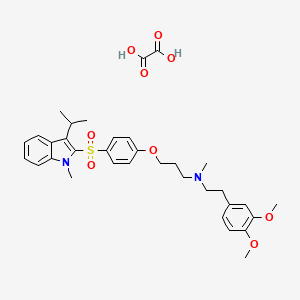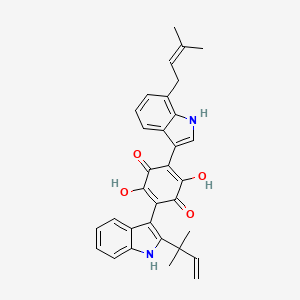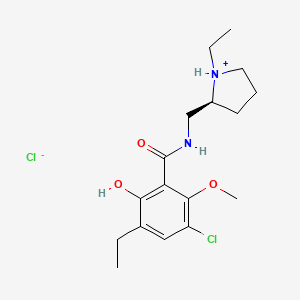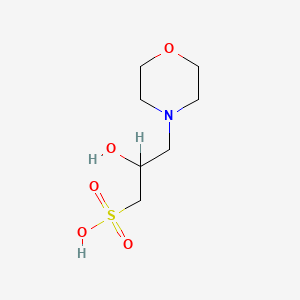
Mopso
Descripción general
Descripción
Mopso is a zwitterionic organic chemical buffering agent. It is one of Good’s buffers, which are known for their minimal interference with biochemical reactions. This compound is particularly useful in biological and biochemical studies due to its inert properties and its ability to maintain a stable pH in the physiological range of 6.5-7.9 .
Aplicaciones Científicas De Investigación
Mopso is widely used in scientific research, including:
Chemistry: It is used as a buffering agent in various chemical reactions to maintain a stable pH.
Biology: It is used in cell culture work due to its ability to maintain a physiological pH range.
Medicine: It is used in diagnostic assays and other medical applications where a stable pH is crucial.
Mecanismo De Acción
Target of Action
Mopso, also known as 2-Hydroxy-3-morpholinopropane-1-sulfonic acid, is primarily used as a buffering agent .
Mode of Action
As a zwitterionic organic chemical buffering agent, this compound can accept or donate protons to resist changes in pH . This ability to stabilize pH is due to the presence of both a proton donor (the sulfonic acid group) and a proton acceptor (the morpholine nitrogen) within the same molecule .
Biochemical Pathways
The pH stability provided by this compound is particularly important for enzyme-catalyzed reactions, as many enzymes have a narrow pH range in which they function optimally .
Pharmacokinetics
Its solubility in water at 0°c is 075 M, indicating that it is readily soluble .
Result of Action
The primary result of this compound’s action is the maintenance of a stable pH environment. This is crucial for biological systems, as many biochemical reactions and processes are highly sensitive to changes in pH . By buffering pH, this compound helps to ensure that these reactions and processes can proceed as needed.
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as temperature and the presence of other ions in the solution . Its useful pH range is 6.5-7.9, making it suitable for use in many biological systems . Like all buffers, its buffering capacity can be overwhelmed if the proton concentration changes too drastically .
Análisis Bioquímico
Biochemical Properties
2-Hydroxy-3-morpholinopropane-1-sulfonic acid plays a crucial role in biochemical reactions as a buffering agent. It interacts with various enzymes, proteins, and other biomolecules to maintain a stable pH environment, which is essential for optimal enzymatic activity and protein stability. For instance, 2-Hydroxy-3-morpholinopropane-1-sulfonic acid has been used in copper analysis via flow injection micellar techniques and electrospray ionization quadrupole time-of-flight mass spectrometry to measure copper-chelated complexes . Additionally, it is used in discontinuous gel electrophoresis on rehydratable polyacrylamide gels and buffered charcoal yeast extract agar .
Cellular Effects
2-Hydroxy-3-morpholinopropane-1-sulfonic acid influences various cellular processes by maintaining the pH within the physiological range. This buffering capacity is vital for cell culture work, as it ensures the stability of the cellular environment, thereby supporting cell growth and function. The compound’s ability to maintain pH stability can impact cell signaling pathways, gene expression, and cellular metabolism, ensuring that these processes occur under optimal conditions .
Molecular Mechanism
At the molecular level, 2-Hydroxy-3-morpholinopropane-1-sulfonic acid exerts its effects through its buffering capacity. It can bind to hydrogen ions, thereby preventing significant changes in pH that could disrupt biochemical reactions. This binding interaction helps in enzyme inhibition or activation, depending on the pH sensitivity of the enzyme involved. Additionally, the stable pH environment maintained by 2-Hydroxy-3-morpholinopropane-1-sulfonic acid can influence gene expression by ensuring that transcription factors and other regulatory proteins function optimally .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxy-3-morpholinopropane-1-sulfonic acid can change over time. The compound is known for its stability, but it can degrade under certain conditions, such as prolonged exposure to high temperatures or extreme pH levels. Long-term studies have shown that 2-Hydroxy-3-morpholinopropane-1-sulfonic acid maintains its buffering capacity over extended periods, making it suitable for long-term experiments. It is essential to monitor the pH regularly to ensure that the buffer remains effective .
Dosage Effects in Animal Models
The effects of 2-Hydroxy-3-morpholinopropane-1-sulfonic acid can vary with different dosages in animal models. At optimal dosages, the compound effectively maintains pH stability without causing adverse effects. At high doses, it may lead to toxicity or other adverse effects, such as irritation. It is crucial to determine the appropriate dosage to avoid threshold effects and ensure the safety and efficacy of the compound in animal studies .
Metabolic Pathways
2-Hydroxy-3-morpholinopropane-1-sulfonic acid is involved in various metabolic pathways, primarily through its role as a buffering agent. It interacts with enzymes and cofactors that are sensitive to pH changes, thereby ensuring that metabolic reactions occur under optimal conditions. The compound’s buffering capacity can influence metabolic flux and metabolite levels, contributing to the overall stability of metabolic processes .
Transport and Distribution
Within cells and tissues, 2-Hydroxy-3-morpholinopropane-1-sulfonic acid is transported and distributed to maintain pH stability. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments are essential for its buffering function, ensuring that pH stability is maintained throughout the cell .
Subcellular Localization
2-Hydroxy-3-morpholinopropane-1-sulfonic acid is localized within various subcellular compartments, where it exerts its buffering effects. The compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications. This subcellular localization is crucial for maintaining pH stability in different cellular regions, thereby supporting the overall function and activity of the cell .
Métodos De Preparación
The synthesis of Mopso typically involves the reaction of morpholine with epichlorohydrin, followed by sulfonation. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity .
Análisis De Reacciones Químicas
Mopso undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for this compound.
Reduction: Reduction reactions are also not typical for this compound.
Comparación Con Compuestos Similares
Mopso is similar to other Good’s buffers, such as:
3-morpholinopropanesulfonic acid (MOPS): Differing only in the presence of a hydroxyl group on the C-2 of the propane moiety.
N-(2-Hydroxyethyl)piperazine-N’-(2-ethanesulfonic acid) (HEPES): Another commonly used buffer in biological research.
2-(N-Morpholino)ethanesulfonic acid (MES): Used in similar applications but with a different pH range. The uniqueness of this compound lies in its specific pH range and its minimal interference with biochemical reactions.
Propiedades
IUPAC Name |
2-hydroxy-3-morpholin-4-ylpropane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO5S/c9-7(6-14(10,11)12)5-8-1-3-13-4-2-8/h7,9H,1-6H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFBIAUZAMHTSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CS(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40887352 | |
| Record name | 2-Hydroxy-3-morpholinopropanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40887352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Hydroxy-4-morpholinepropanesulfonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21185 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
68399-77-9 | |
| Record name | MOPSO | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68399-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-3-morpholinopropanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068399779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Morpholinepropanesulfonic acid, .beta.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxy-3-morpholinopropanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40887352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-4-morpholinepropanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXY-3-MORPHOLINOPROPANESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XB7PS9THL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is MOPSO primarily used for in the context of the provided research?
A1: The provided research papers mainly focus on this compound's application as a buffering agent in electrochemistry . It's used to maintain a stable pH range, particularly important when studying chemical reactions or biological systems sensitive to pH changes.
Q2: Why is this compound considered a good buffering agent in certain pH ranges?
A2: this compound is a zwitterionic compound, meaning it has both positive and negative charges within its structure. This characteristic allows it to effectively resist changes in pH, making it a suitable buffer in specific pH ranges .
Q3: What is the pK2 value, and why is it important for this compound?
A3: The pK2 value represents the negative logarithm of the second dissociation constant (K2) of a diprotic acid like this compound. It indicates the pH at which the second acidic group of the molecule is 50% ionized. Knowing the pK2 value helps determine the optimal pH range for this compound's buffering capacity .
Q4: How does temperature affect the pK2 value of this compound?
A4: Research has shown that the pK2 value of this compound is temperature-dependent and can be described by the equation: pK2 = 432.25·(K/T) + 22.99923−3.08415·ln(T/K), where T represents the temperature in Kelvin .
Q5: What is the significance of studying thermodynamic constants like pK2 for buffer solutions?
A5: Understanding thermodynamic constants helps predict buffer behavior under different conditions, such as temperature changes. This information is crucial for accurate experimental design and data interpretation, especially in fields like biochemistry and analytical chemistry where controlled pH environments are critical .
Q6: What is Multi-objective Particle Swarm Optimization (this compound)?
A6: this compound is a computational technique inspired by the social behavior of birds flocking or fish schooling. It's used to find optimal solutions to problems with multiple, often conflicting, objectives . Imagine trying to design a car that's both fuel-efficient and has high acceleration; these objectives often clash, and this compound helps find the best possible compromise.
Q7: What are the advantages of using this compound over other optimization techniques?
A7: this compound offers several benefits:
- Ease of Implementation: Its conceptual simplicity and availability of software libraries make it relatively easy to implement and adapt for different problems .
Q8: How does this compound work in practice?
A8: this compound simulates a "swarm" of potential solutions, called "particles." Each particle moves through the problem's search space, adjusting its position based on its own experience (best solution found so far) and the swarm's collective knowledge (best solutions found by other particles). This iterative process continues until the swarm converges towards a set of optimal solutions, represented as a Pareto front .
Q9: What is a Pareto front, and why is it important in this compound?
A9: The Pareto front represents a set of non-dominated solutions, meaning no single solution in this set is objectively better than any other regarding all objectives. Each solution on the Pareto front offers a different trade-off between the objectives. Decision-makers can then choose the best solution from this set based on their priorities .
Q10: Can you give an example of how this compound is used in real-world applications based on the provided research?
A10: Absolutely! The research papers showcase this compound's use in various domains:
- Energy Management: Optimizing the operation of hybrid energy systems, like combining diesel generators with wave energy converters, to minimize costs and environmental impact .
- Water Resource Management: Finding optimal strategies for reservoir operation, considering conflicting goals like maximizing power generation and minimizing sediment deposition .
- Sustainable Agriculture: Designing "ideal" peach fruits by optimizing traits like fruit mass, sugar content, and crack resistance to reduce fungicide use .
Q11: What are some of the challenges in implementing this compound, and how are researchers addressing them?
A11: * Premature Convergence: this compound might converge to a suboptimal set of solutions if the swarm's diversity is not maintained. Researchers are developing strategies like adaptive inertia weight adjustment, mutation operators, and niching techniques to address this .* Computational Cost: For highly complex problems, this compound's computational requirements can become significant. Researchers are exploring parallel implementations, surrogate models, and hybrid algorithms to improve efficiency .* Parameter Tuning: this compound's performance is sensitive to the chosen parameters (e.g., swarm size, inertia weight). Finding the best parameter settings often requires trial and error or more sophisticated tuning methods .
Q12: Are there different variations of the this compound algorithm?
A12: Yes, researchers have proposed numerous variations of this compound to address specific challenges or improve performance. Some examples include:
- This compound-CD (Crowding Distance): Incorporates a crowding distance metric to maintain diversity in the Pareto front .
- Sigma-MOPSO: Utilizes a sigma method to handle constraints and improve convergence speed .
- Athis compound (Adaptive this compound): Dynamically adjusts parameters like inertia weight and acceleration coefficients based on the optimization process's progress .
- Cthis compound (Cluster-Based this compound): Groups particles into clusters based on their similarities to improve the selection of global best particles .
- Agthis compound (External Archive-Guided this compound): Uses an external archive to guide the selection of leaders for particle velocity updates .
Q13: How does the choice of this compound variation impact the optimization results?
A13: The choice of this compound variant depends on the specific characteristics of the problem being solved. Some variations might be more suitable for problems with many objectives, while others might excel in handling constraints or improving convergence speed. Researchers often compare the performance of different this compound variations on benchmark problems or real-world case studies to identify the most effective approach .
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





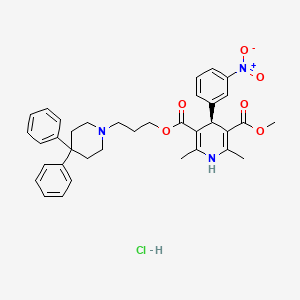
![tert-butyl (2S)-2-[(5-trimethylstannylpyridin-3-yl)oxymethyl]azetidine-1-carboxylate](/img/structure/B1662582.png)
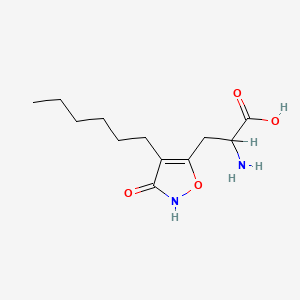
![4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride](/img/structure/B1662584.png)


![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B1662587.png)
